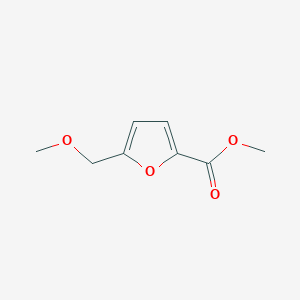

Methyl 5-(methoxymethyl)furan-2-carboxylate

Overview

Description

Methyl 5-(methoxymethyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C8H10O4 and its molecular weight is 170.164. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-(methoxymethyl)furan-2-carboxylate can be synthesized through several methods. One common method involves the reaction of furan-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the methyl ester . Another method involves the use of methyl iodide and a base such as potassium carbonate to methylate the hydroxymethyl group on the furan ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification reactions. These reactions are carried out in batch or continuous reactors, with careful control of temperature and pressure to optimize yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(methoxymethyl)furan-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 5-(methoxymethyl)furan-2-carboxylic acid.

Reduction: Formation of 5-(methoxymethyl)furan-2-methanol.

Substitution: Formation of various substituted furan derivatives.

Scientific Research Applications

Methyl 5-(methoxymethyl)furan-2-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 5-(methoxymethyl)furan-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Methyl furan-2-carboxylate: Similar structure but lacks the methoxymethyl group.

Methyl 5-methylfuran-2-carboxylate: Similar structure with a methyl group instead of a methoxymethyl group.

Uniqueness

Methyl 5-(methoxymethyl)furan-2-carboxylate is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Biological Activity

Methyl 5-(methoxymethyl)furan-2-carboxylate (MMFC) is a compound of significant interest due to its potential biological activities, including anti-inflammatory and antimicrobial properties. This article explores the biological activity of MMFC, summarizing research findings, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

MMFC is characterized by a furan ring with a methoxymethyl group and a carboxylate moiety. This unique structure contributes to its distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in various biological applications.

The mechanism of action for MMFC involves its interaction with specific molecular targets within biological systems. It is believed to modulate various biochemical pathways by interacting with enzymes or receptors, although the exact molecular targets remain to be fully elucidated.

Antimicrobial Activity

Research indicates that MMFC exhibits notable antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, MMFC demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. For instance, it showed a Minimum Inhibitory Concentration (MIC) of 1.00 µg/mL against Staphylococcus aureus .

Anti-inflammatory Effects

MMFC has also been reported to possess anti-inflammatory activities. A study isolated MMFC from Antrodia camphorata, revealing its potential to reduce inflammation in biological models . The compound's ability to modulate inflammatory pathways suggests its utility in developing therapeutic agents for inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of MMFC, it is useful to compare it with structurally similar compounds:

The presence of the methoxymethyl group in MMFC appears to enhance its biological activity compared to these related compounds.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of MMFC derivatives against cancer cell lines such as HeLa and HepG2. The results indicated that certain derivatives exhibited potent cytotoxic effects, with IC50 values suggesting significant potential for anticancer applications. For example, one derivative showed an IC50 of 62.37 µg/mL against HeLa cells .

Antioxidant Activity

MMFC has also been studied for its antioxidant properties. Recent investigations demonstrated that it possesses antiradical activity, contributing to its overall biological profile as a potentially beneficial compound in preventing oxidative stress-related diseases .

Properties

IUPAC Name |

methyl 5-(methoxymethyl)furan-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-10-5-6-3-4-7(12-6)8(9)11-2/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYHQVZORYVUOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(O1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.